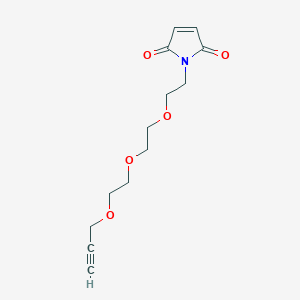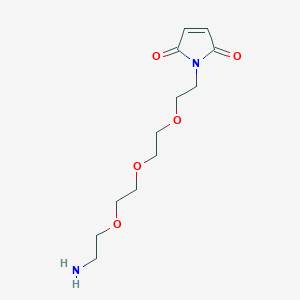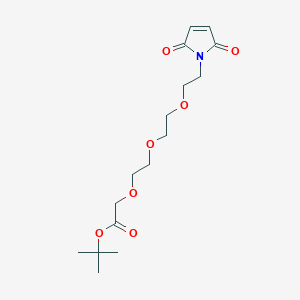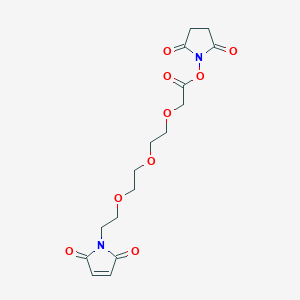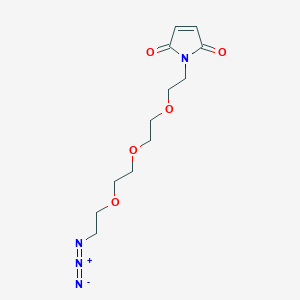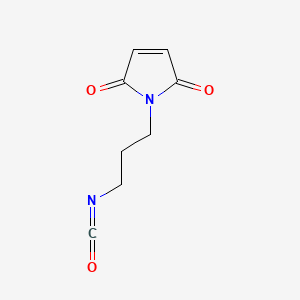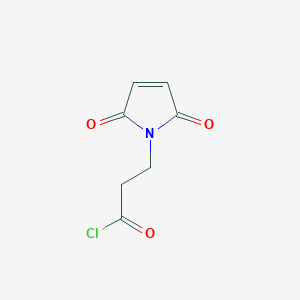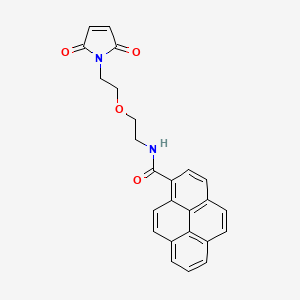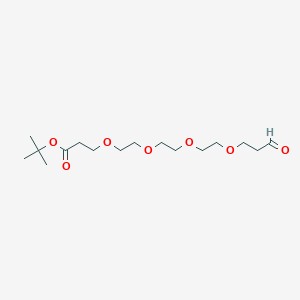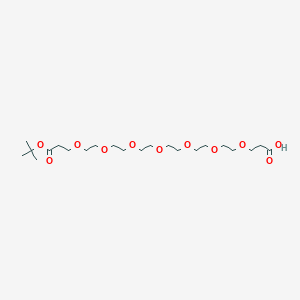![molecular formula C27H24N2O2 B8114004 N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(bicyclo[221]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is a complex organic compound that combines the structural features of a bicyclic norbornene derivative and a pyrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, which is then reacted with an appropriate amine to form the carboxamide linkage. The pyrene moiety is introduced through a coupling reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of automated synthesizers and large-scale reactors, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrene-1,6-dione.
Reduction: N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-amine.
Substitution: Halogenated derivatives of the norbornene ring.
Applications De Recherche Scientifique
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent marker due to the pyrene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical properties.
Mécanisme D'action
The mechanism of action of N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is largely dependent on its application. In biological systems, the pyrene moiety can intercalate with DNA, disrupting normal cellular processes. The norbornene ring can also interact with various enzymes, potentially inhibiting their activity. The compound’s effects are mediated through its interactions with molecular targets such as nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: Similar bicyclic structure but lacks the pyrene moiety.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Pyrene-1-carboxamide: Contains the pyrene moiety but lacks the bicyclic structure.
Uniqueness
N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide is unique due to the combination of the norbornene and pyrene structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26(28-12-13-29-27(31)23-15-16-4-5-20(23)14-16)22-11-9-19-7-6-17-2-1-3-18-8-10-21(22)25(19)24(17)18/h1-11,16,20,23H,12-15H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVBAAIBQSPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

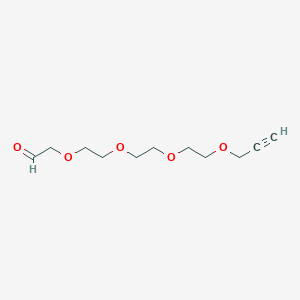
![2-[(4E)-cyclooct-4-en-1-yl]oxyethanol](/img/structure/B8113942.png)
